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Introduction

Homogeraniol, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic
monoterpenoid alcohol.[1] It is a higher homolog of the well-known fragrance compound
geraniol, featuring an additional carbon in its backbone. This structural modification influences
its physicochemical properties and potential applications. Homogeraniol serves as a valuable
intermediate in the synthesis of various natural products, including squalene and juvenile
hormone analogs.[2] A thorough understanding of its chemical properties is essential for its
effective utilization in research and development.

This technical guide provides a comprehensive overview of the known chemical and physical
properties of Homogeraniol, detailed experimental protocols for their determination, and
spectroscopic data for structural elucidation.

Chemical and Physical Properties

The fundamental chemical and physical properties of Homogeraniol are summarized below.
Where experimental data for Homogeraniol is unavailable, data for structurally similar
compounds are provided for estimation and are clearly noted.

General and Physical Properties
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Property Value Source
Colorless to pale yellow liquid Inferred from similar
Appearance .
(predicted) compounds
_ _ Inferred from similar
Odor Floral, fruity (predicted)
compounds
234-235 °C @ 760 mm Hg (for
Boiling Point isomer (E+2Z)-4,8-dimethyl-3,7-  [3]
nonadien-2-ol)
150 °C @ 0.02 mm Hg 2]
(distillation temp.)
0.869 - 0.875 g/lcm3 @ 25 °C
_ (for related compound
Density ) [4]
(E+2)-4,8-dimethyl-3,7-
nonadien-2-one)
Refractive Index (n_D) 1.4740 @ 21 °C [2]
Molecular Properties
Property Value Source
Molecular Formula C11H200 [31[5]
Molecular Weight 168.28 g/mol [3][5]
(E)-4,8-dimethylnona-3,7-dien-
IUPAC Name [1]
1-ol
Homogeraniol,
Synonyms
Geranylmethanol
CAS Number 459-88-1
Solubility
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Solvent Solubility Source
97.04 mg/L @ 25 °C

Water . ) [3]
(estimated for isomer)

Alcohol Soluble (for isomer) [3]

Polar Organic Solvents

Expected to be soluble

Inferred from structure

Non-Polar Organic Solvents

Expected to be moderately

soluble

Inferred from structure

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of Homogeraniol.

Infrared (IR) Spectroscopy

The infrared spectrum of Homogeraniol exhibits characteristic absorption bands

corresponding to its functional groups.[1]

Table of IR Absorptions:

Wavenumber (cm~12)

Intensity

Assignment

3330 Strong, Broad O-H stretch (alcohol)

2960, 2920 Strong C-H stretch (sp3 alkane)
~3020 Medium (expected) =C-H stretch (sp? alkene)
1665 Medium (expected) C=C stretch (alkene)

1448, 1374 Medium C-H bend (alkane)

1045 Strong C-O stretch (primary alcohol)

Data obtained from a neat sample.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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3.2.1 *H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in
the molecule.

1H NMR Data (CDCls):

Chemical Shift ()

Multiplicity Integration Assignment
ppm
4.95-5.25 m 2H Vinyl H (Cs-H, C7-H)
3.60 t(J =7 Hz) 2H C1-Hz (CH20H)
2.30 m 2H C2-H2
1.95-2.15 S 4H Cs-Hz, Ce-H2
1.68 S 3H C4-CHs
1.64 S 3H Cs-CHs
1.60 S 3H Cs-CHs

Data from a published synthesis procedure.[2]

3.2.2 13C NMR Spectroscopy

A 13C NMR spectrum for Homogeraniol has not been explicitly found in the literature. However,
based on its structure, the following signals can be predicted. Due to the two non-equivalent
double bonds and the different methyl groups, 11 distinct signals are expected.

Predicted 3C NMR Chemical Shifts:
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Carbon Atom

Predicted Chemical Shift (8) ppm

C1 (CH20H) ~60-65
C2 (CHz) ~35-40
C3 (=CH) ~120-125
C4 (=C) ~135-140
C5 (CH2) ~35-40
C6 (CH-2) ~25-30
C7 (=CH) ~120-125
C8 (=C) ~130-135
C9 (CHs) ~25

C10 (CHs) ~17

C11 (CHs on C4) ~16

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key

chemical and physical properties of a liquid compound such as Homogeraniol.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

e A small amount of Homogeraniol (a few milliliters) is placed in a small test tube.

o A capillary tube, sealed at one end, is placed into the test tube with the open end submerged

in the liquid.

e The test tube is attached to a thermometer and heated in a suitable heating bath (e.qg.,

silicone oil).
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e The temperature is raised slowly until a steady stream of bubbles emerges from the capillary
tube.

e Heating is discontinued, and the apparatus is allowed to cool slowly.

e The boiling point is recorded as the temperature at which the liquid just begins to enter the
capillary tube.

Determination of Density

Methodology:

An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical
balance.

e The container is filled with a known volume of Homogeraniol.
o The filled container is reweighed to determine the mass of the liquid.

e The density is calculated by dividing the mass of the liquid by its volume (Density =
Mass/Volume).

e The temperature at which the measurement is made should be recorded.

Determination of Solubility
Methodology:

A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a
constant temperature.

Small, accurately weighed portions of Homogeraniol are added to the solvent.

The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is
fully dissolved.

The addition of Homogeraniol continues until a saturated solution is formed (i.e., a small
amount of undissolved liquid remains).
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The total mass of the dissolved Homogeraniol is recorded.

Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL
or g/100 g).

Acquisition of IR Spectrum

Methodology (Attenuated Total Reflectance - ATR):

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g.,
isopropanol) and a background spectrum is collected.

A small drop of neat Homogeraniol is placed directly onto the ATR crystal.
The spectrum is recorded over a typical range of 4000-400 cm~1.

The resulting spectrum is processed (e.g., baseline correction) and the characteristic
absorption peaks are identified.

Acquisition of NMR Spectra

Methodology:

A sample is prepared by dissolving approximately 5-20 mg of Homogeraniol in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean NMR tube.

The NMR tube is placed in the spectrometer.

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to
optimize homogenetity.

For *H NMR, a standard pulse sequence is used to acquire the spectrum. The number of
scans can be adjusted to achieve an adequate signal-to-noise ratio.

For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon. A larger number of scans is usually required due to the
lower natural abundance of 13C.
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» The acquired data is processed using Fourier transformation, and the chemical shifts are
referenced to an internal standard (e.g., tetramethylsilane, TMS, at O ppm).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of

the chemical properties of a liquid sample like Homogeraniol.
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Workflow for Chemical Characterization of Homogeraniol

Sample Preparation & Initial Assessment

’Obtain Pure Sample of Homogeraniol

:

Visual Inspection (Color, Clarity)‘

Odor Assessment

Physical Characterization /Physical Characterization /Physical CharacterizationPhysical Characterization \Structural Analysis \Structural Analysis Structural Analysis

Determination of Physical Prgperties pectroscopic Analysis for Structural Eluei

Boiling Point Determination Density Measurement Solubility Testing Refractive Index Measurement ’ IR Spectroscopy ‘ 1H NMR Spectroscopy ‘ 13C NMR Spectroscopy

Data} Analysis and Reporting

Compile and Tabulate Data Interpret Spectra

Generate Technical Report

Click to download full resolution via product page

Caption: Workflow for the chemical characterization of Homogeraniol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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